molecular formula C6H7N5O3S B15213236 7-Hydrazinyl-2,1,3-benzoxadiazole-4-sulfonamide CAS No. 131467-85-1

7-Hydrazinyl-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B15213236
CAS No.: 131467-85-1
M. Wt: 229.22 g/mol
InChI Key: FGGUPIXXYLXRHN-UHFFFAOYSA-N
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Description

7-Hydrazinylbenzo[c][1,2,5]oxadiazole-4-sulfonamide is a heterocyclic compound that features a unique structure incorporating both hydrazine and sulfonamide functional groups. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydrazinylbenzo[c][1,2,5]oxadiazole-4-sulfonamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Hydrazinylbenzo[c][1,2,5]oxadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azo derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Mechanism of Action

The mechanism of action of 7-Hydrazinylbenzo[c][1,2,5]oxadiazole-4-sulfonamide involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with biological macromolecules, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydrazinylbenzo[c][1,2,5]oxadiazole-4-sulfonamide stands out due to its unique combination of hydrazine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

131467-85-1

Molecular Formula

C6H7N5O3S

Molecular Weight

229.22 g/mol

IUPAC Name

7-hydrazinyl-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C6H7N5O3S/c7-9-3-1-2-4(15(8,12)13)6-5(3)10-14-11-6/h1-2,9H,7H2,(H2,8,12,13)

InChI Key

FGGUPIXXYLXRHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)NN

Origin of Product

United States

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